molecular formula C18H22N6O2 B5579296 1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5579296
M. Wt: 354.4 g/mol
InChI Key: JCRWMBVZHULBGJ-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.18042397 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of novel hybrid spiroheterocycles, utilizing multi-component, 1,3-dipolar cycloaddition reactions for chemo-, regio-, and stereoselective synthesis in ionic liquids. This process yields a library of novel compounds, highlighting its importance in the development of new chemical entities with potential therapeutic applications (Rajesh, Bala, & Perumal, 2012).

Antihypertensive Activity

While specific data on the compound is not available, related spiro compounds have been prepared and evaluated for antihypertensive activity. This demonstrates the potential utility of spiro compounds in medical research and drug development for cardiovascular diseases (Clark et al., 1983).

Ligand Activity for Nociceptin Receptors

Spiro compounds synthesized for evaluation as ligands of the nociceptin receptor showed partial agonistic activity, with some acting as pure antagonists. This indicates the compound's potential application in researching treatments for pain management (Mustazza et al., 2006).

Photochromic and Thermochromic Properties

The compound's structural relatives have been studied for their photochromic behaviors in different solutions and when embedded in polymeric matrices. These findings could be useful in developing materials with applications in smart windows and photo-responsive devices (Zhou et al., 2014).

Synthesis of Fused and Spiro Nitrogen Heterocycles

The compound's framework serves as an intermediate for synthesizing various fused and spiro nitrogen heterocycles. These compounds have potential applications in pharmaceutical research and development, demonstrating the compound's versatility in organic synthesis (Hamama, Zoorob, & El‐Magid, 2011).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some derivatives have been found to exhibit very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives include the design and development of more selective and potent anticancer molecules . These compounds could be used as a structural optimization platform for this purpose .

Properties

IUPAC Name

1'-[4-(1,2,4-triazol-1-yl)butanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-16(6-3-9-24-13-19-12-20-24)23-10-7-18(8-11-23)17(26)21-14-4-1-2-5-15(14)22-18/h1-2,4-5,12-13,22H,3,6-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRWMBVZHULBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)CCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.